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molecular formula C6H4BrFO B1288921 3-Bromo-5-fluorophenol CAS No. 433939-27-6

3-Bromo-5-fluorophenol

Cat. No. B1288921
M. Wt: 191 g/mol
InChI Key: JCPJGUPQZDEZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642576B2

Procedure details

To a N2 flushed, 2 L four necked flask equipped with a mechanical stirrer, a condenser, a temperature controller and a N2 inlet, was added potassium trimethylsilanolate (225.0 g, 1.75 mol, tech. purify 90%), 1-bromo-3,5-difluorobenzene (96.5 g, 0.5 mol) and diglyme (300 mL). The reaction mixture was heated to 120° C. under N2 for 5 h. After cooling to rt, the heating mantle was replaced with an ice bath. The reaction mixture was acidified with a 3 N HCl solution (600 mL) while keeping the reaction temperature below 30° C. Tertiary butyl methyl ether (1 L) was added and the resulting mixture was stirred below 20° C. for 30 min then transferred to a 5 L separatory funnel. The organic layer was separated and washed with water (3×500 mL), sat. NaCl (500 mL), dried over MgSO4, filtered and concentrated in vacuo to give the crude red solid (145.0 g). The crude material was then distillated at 52-55° C./0.1 mm Hg to yield 3-bromo-5-fluorophenol as a slightly yellow oil (88.0 g, 92% yield). 1H NMR (300 MHz, CDCl3) δ 5.34 (s, H), 6.47-6.52 (m, 1H), 6.77-6.83 (m, 2H).
Name
potassium trimethylsilanolate
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
96.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O-].[K+].[Br:7][C:8]1[CH:13]=[C:12](F)[CH:11]=[C:10]([F:15])[CH:9]=1.C[O:17]CCOCCOC.Cl>COC(C)(C)C>[Br:7][C:8]1[CH:13]=[C:12]([OH:17])[CH:11]=[C:10]([F:15])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
potassium trimethylsilanolate
Quantity
225 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Name
Quantity
96.5 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)F
Name
Quantity
300 mL
Type
reactant
Smiles
COCCOCCOC
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
Cl
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred below 20° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a N2 flushed
CUSTOM
Type
CUSTOM
Details
2 L four necked flask equipped with a mechanical stirrer, a condenser
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CUSTOM
Type
CUSTOM
Details
the heating mantle was replaced with an ice bath
CUSTOM
Type
CUSTOM
Details
the reaction temperature below 30° C
CUSTOM
Type
CUSTOM
Details
then transferred to a 5 L separatory funnel
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (3×500 mL), sat. NaCl (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude red solid (145.0 g)
CUSTOM
Type
CUSTOM
Details
was then distillated at 52-55° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)F)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 88 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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